cis 4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(4S)-4-Mercapto-L-proline hydrochloride is a derivative of the amino acid proline, characterized by the presence of a mercapto group (-SH) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-mercapto-L-proline hydrochloride typically involves the introduction of a mercapto group into the proline structure. One common method includes the reaction of L-proline with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation of the mercapto group.
Industrial Production Methods: Industrial production of (4S)-4-mercapto-L-proline hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: (4S)-4-Mercapto-L-proline hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to mercapto groups.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Regeneration of the mercapto group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4S)-4-Mercapto-L-proline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4S)-4-mercapto-L-proline hydrochloride involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
(4S)-4-Cyclohexyl-L-proline hydrochloride: Another proline derivative with a cyclohexyl group instead of a mercapto group.
L-Proline: The parent amino acid without any substituents.
Thioproline: A proline derivative with a thiol group at a different position.
Uniqueness: (4S)-4-Mercapto-L-proline hydrochloride is unique due to the specific positioning of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to other proline derivatives. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGHYLMLADJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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